molecular formula C13H12ClNS B1607597 4-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 213462-12-5

4-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No.: B1607597
CAS No.: 213462-12-5
M. Wt: 249.76 g/mol
InChI Key: CSDQQAQKBAQLLE-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine ( 213462-12-5) is a high-value chemical scaffold with significant relevance in medicinal chemistry and agrochemical research. This compound features a tetrahydrothienopyridine core, which is a recognized bioisostere for tetrahydroisoquinoline and is present in several pharmacologically active molecules . The 4-(4-chlorophenyl) substitution enhances its potential for structure-activity relationship (SAR) studies, making it a versatile intermediate for developing novel bioactive compounds. Its primary research value lies in its role as a key precursor in the synthesis of antiplatelet drugs such as ticlopidine and clopidogrel . Beyond cardiovascular research, the tetrahydrothienopyridine scaffold is being investigated as a novel fungicide lead in agrochemical development, with studies showing promising activity against various plant-pathogenic fungi . The mechanism of action for derivatives can vary by application; in pharmaceuticals, related compounds are known as irreversible P2Y12 adenosine diphosphate (ADP) receptor inhibitors on platelets , while in fungicides, the mechanism may involve the inhibition of nitrogen metabolism and the proteasome pathway . This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(4-chlorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNS/c14-10-3-1-9(2-4-10)13-11-6-8-16-12(11)5-7-15-13/h1-4,6,8,13,15H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDQQAQKBAQLLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1SC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372302
Record name 4-(4-chlorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213462-12-5
Record name 4-(4-chlorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Thiophene Derivatives

The core structure can be synthesized via cyclization of thiophene derivatives with appropriate amino precursors. A notable method involves the formation of imines from 2-thiophene ethylamine and formaldehyde, followed by ring closure under acidic conditions to yield the tetrahydrothieno[3,2-c]pyridine ring system. This approach is detailed in patents and research articles emphasizing mild conditions and high yields.

Multi-step Synthesis via Nucleophilic Displacement

According to the literature, nucleophilic displacement reactions involving bromonitromethane or bromoacetonitrile with intermediates containing thiol groups facilitate the formation of the tetrahydrothieno[3,2-c]pyridine core. This method involves:

  • Initial formation of a thiol intermediate.
  • Nucleophilic displacement of bromine.
  • Cyclization under basic conditions to form the heterocyclic ring.

Formaldehyde-mediated Ring Closure

A prominent method involves the condensation of 2-thiophene ethylamine with formaldehyde in aqueous media, followed by extraction and cyclization:

  • Reaction Conditions: Heating at 50-55°C for 20-30 hours.
  • Reagents: Formaldehyde, 2-thiophene ethylamine, water.
  • Outcome: Formation of imines, which are then cyclized with ethanolic hydrogen chloride to produce the tetrahydrothieno[3,2-c]pyridine derivative.

Synthesis of 4-(4-Chlorophenyl)-Substituted Derivative

Introduction of the 4-Chlorophenyl Group

The substitution at the 4-position of the heterocycle is achieved through nucleophilic aromatic substitution or via cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling, where a chlorophenyl precursor reacts with a suitable heterocyclic intermediate.

Specific Methodology

  • Preparation of the imine intermediate: Reacting 2-thiophene ethylamine with formaldehyde and chlorophenyl derivatives.
  • Ring closure: Using ethanolic hydrogen chloride under reflux conditions (65-75°C) to cyclize and incorporate the chlorophenyl group at the 4-position.
  • Purification: Filtration and recrystallization from ethanol to obtain the final compound.

Patented and Research-based Methods

Method Key Reagents Conditions Advantages References
A. Formaldehyde-mediated cyclization Formaldehyde, 2-thiophene ethylamine, ethanolic HCl 50-55°C, 20-30h Mild, high yield, industrial feasibility ,
B. Nucleophilic displacement Bromonitromethane/bromoacetonitrile, thiol intermediates Basic conditions Versatile, allows substitution at various positions
C. Cross-coupling reactions Chlorophenyl boronic acid, palladium catalysts Reflux, inert atmosphere Precise substitution, high regioselectivity General knowledge, not explicitly in cited patents

Notes on Optimization and Industrial Relevance

  • Reaction Conditions: Maintaining controlled temperatures (50-75°C) and pH (around 10-11 during protection steps) is crucial for maximizing yields.
  • Protecting Groups: Use of benzothiazole-2-sulfonyl (Bts) groups for amine protection enhances selectivity.
  • Recrystallization: Purification via recrystallization from ethanol ensures high purity suitable for pharmaceutical applications.
  • Cost and Sustainability: The described methods utilize inexpensive raw materials like formaldehyde, thiophene derivatives, and ethanol, making them suitable for scale-up.

Data Summary and Comparative Table

Step Reagents Conditions Yield Remarks
I. Imine formation Formaldehyde, 2-thiophene ethylamine, water 50-55°C, 20-30h ~100% Efficient, scalable
II. Cyclization Ethanolic HCl, water 65-75°C, 4-8h >90% High selectivity
III. Functionalization Chlorophenyl derivatives Reflux, inert atmosphere Variable Requires optimization for regioselectivity

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thieno[3,2-c]pyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro and tetrahydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity:
Research indicates that derivatives of thieno[3,2-c]pyridine compounds exhibit antidepressant properties by interacting with neurotransmitter systems in the brain. These compounds can serve as potential candidates for developing new antidepressants that target serotonin and norepinephrine reuptake mechanisms .

2. Anticancer Properties:
Studies have shown that thieno[3,2-c]pyridine derivatives possess anticancer activity through various mechanisms, including the inhibition of cancer cell proliferation and induction of apoptosis in tumor cells. This activity makes them promising candidates for further development in oncology .

3. Neurological Disorders:
The compound has also been investigated for its neuroprotective effects and potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential .

Industrial Applications

1. Synthesis of Novel Compounds:
4-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine serves as an important intermediate in the synthesis of various pharmaceutical agents and agrochemicals. Its unique structure allows for modifications that can lead to the development of new drugs with enhanced efficacy .

2. Reference Standards:
This compound is utilized as a reference standard in analytical chemistry for quality control and validation processes in pharmaceutical laboratories . It ensures the accuracy and reliability of analytical results in drug testing.

Case Studies

Case Study 1: Antidepressant Development
A study published in a pharmacology journal demonstrated that a derivative of thieno[3,2-c]pyridine showed significant antidepressant-like effects in animal models. The compound was found to increase levels of serotonin and norepinephrine in the brain, suggesting its potential as a treatment for depression .

Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines revealed that thieno[3,2-c]pyridine derivatives inhibited cell growth and induced apoptosis through mitochondrial pathways. These findings support further investigation into their use as anticancer agents .

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses.

Comparison with Similar Compounds

Key Research Findings

Antiplatelet Activity : The target compound’s structural similarity to clopidogrel underscores its role in blocking ADP-induced platelet aggregation, though it requires further functionalization for therapeutic use .

Anticonvulsant Potential: Derivatives with [3,3-c] thiophene fusion (e.g., (+)-2a) demonstrate that minor positional changes can redirect biological activity toward CNS targets .

TNF-α Inhibition : [2,3-c] derivatives highlight the importance of thiophene ring orientation in modulating immune responses .

Biological Activity

4-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a compound with significant biological activity, primarily studied for its potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C13H12ClNS
  • Molecular Weight: 249.76 g/mol
  • CAS Number: 213462-12-5
  • IUPAC Name: 4-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Antimicrobial Properties

Research indicates that 4-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. Notably:

  • Mechanism of Action: The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. It inhibits cell proliferation by interfering with the cell cycle.
  • Case Study: In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls.

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of 4-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

  • Mechanism: It appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.
  • Case Study: Animal models treated with this compound showed improved cognitive function and reduced neuroinflammation following induced neurodegenerative conditions.

Research Findings Summary

Study FocusFindingsReference
Antimicrobial ActivityEffective against multiple bacterial strains
Anticancer MechanismInduces apoptosis via caspase activation; reduces cell viability
Neuroprotective EffectsModulates neurotransmitters; reduces oxidative stress

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via Mannich reactions involving thiophene derivatives, formaldehyde, and 4-chlorobenzylamine. Evidence from industrial-scale protocols highlights the use of paraformaldehyde in toluene with HCl at controlled temperatures (60–80°C) to achieve high purity . Alternative routes, such as lithiation/ethoxidation, may require inert atmospheres (e.g., N₂) to prevent side reactions . Yield optimization often involves monitoring reaction time (8–12 hours) and stoichiometric ratios of amine to formaldehyde (1:1.2 molar ratio).

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • Crystallography : SHELX programs (e.g., SHELXL) are widely used for single-crystal X-ray diffraction to resolve stereochemistry and confirm the fused thienopyridine ring system .
  • Spectroscopy : FTIR (C-Cl stretch at ~750 cm⁻¹), NMR (¹H NMR: δ 2.8–3.2 ppm for tetrahydro-pyridine protons), and GC-MS (m/z 263.78 for molecular ion) are critical for functional group identification .
  • Purity Analysis : HPLC with UV detection (λ = 254 nm) and ion-pair chromatography (C18 column, 0.1% TFA in mobile phase) can detect impurities like unreacted 4-chlorobenzylamine .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : While direct data on 4-(4-Chlorophenyl)-tetrahydrothienopyridine is limited, structural analogs (e.g., ticlopidine) exhibit antiplatelet activity via P2Y12 receptor antagonism . In vitro assays for analogous compounds involve ADP-induced platelet aggregation tests (IC₅₀ values in µM range) and cytotoxicity profiling (MTT assay on HepG2 cells) .

Advanced Research Questions

Q. How can contradictions in reported synthetic methodologies (e.g., Mannich reaction vs. copper-catalyzed ring expansion) be resolved?

  • Methodological Answer :

  • Comparative Analysis : Perform parallel syntheses using both methods under controlled conditions (e.g., solvent polarity, catalyst loading). For copper-catalyzed routes (e.g., vinyl thiirane ring expansion), optimize catalyst (CuI, 5 mol%) and ligand (1,10-phenanthroline) ratios to minimize byproducts .
  • Mechanistic Studies : DFT calculations (Gaussian 09, B3LYP/6-31G*) can model transition states to identify rate-limiting steps and explain yield disparities .

Q. What metabolic pathways and enzymes govern the ADME profile of this compound?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH to identify phase I metabolites. CYP2C19 and CYP3A4 are predicted to mediate oxidation (e.g., hydroxylation at C6) based on structural analogs .
  • Pharmacogenomic Considerations : Genotype-phenotype studies (e.g., CYP2C19*2/*3 alleles) using LC-MS/MS can correlate metabolic variability with clinical outcomes .

Q. How do conformational changes in the tetrahydrothienopyridine ring affect target binding?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model ring puckering (e.g., half-chair vs. boat conformations) and assess docking affinity to targets like P2Y12 .
  • Crystallographic Data : Compare ligand-bound vs. unbound structures (PDB entries) to identify key interactions (e.g., π-stacking with Phe252 in P2Y12) .

Q. What strategies mitigate instability of the hydrochloride salt under ambient conditions?

  • Methodological Answer :

  • Solid-State Analysis : Thermogravimetric analysis (TGA) and dynamic vapor sorption (DVS) can quantify hygroscopicity. Stabilization approaches include co-crystallization with counterions (e.g., besylate) or formulation with desiccants (silica gel) .
  • Degradation Studies : Accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring identifies major degradation products (e.g., hydrolysis to 4,5,6,7-tetrahydrothieno[3,2-c]pyridine) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 2
4-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

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